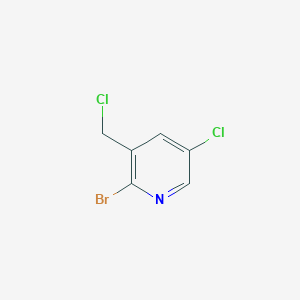

2-Bromo-5-chloro-3-(chloromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

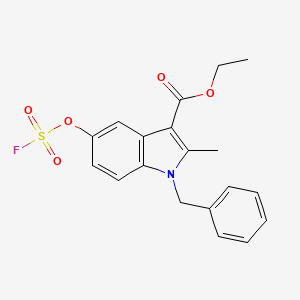

“2-Bromo-5-chloro-3-(chloromethyl)pyridine” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the key steps is the palladium-catalyzed amination . Another important step is the halogen-exchange reaction using anhydrous potassium fluoride . The Suzuki coupling with 2,5-dimethoxyphenylboronic acid is also a crucial step in the synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C6H4BrCl2N . The InChI code is 1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. For instance, it can undergo a free radical reaction . It can also participate in a halogen-exchange reaction using anhydrous potassium fluoride .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 293.5±35.0°C at 760 mmHg . It is slightly soluble in water . The molecular weight is 240.91 .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Synthesis of Acyclic Pyridine C-Nucleosides : Utilized as a precursor in the synthesis of acyclic pyridine C-nucleosides. These nucleosides were evaluated against tumor-cell lines and a variety of viruses, though no marked biological activity was found (J. V. Hemel et al., 1994).

- Structural and Spectroscopic Evidence of Hydrogen Bonding : Investigated for its structural and spectroscopic properties, especially in the context of hydrogen bonding, which is crucial for understanding molecular interactions (J. Hanuza et al., 1997).

- Halogenation of Thieno[2,3-b]pyridine : Demonstrated its role in direct halogenation reactions, which is significant for creating halogenated derivatives for further chemical transformations (L. Klemm et al., 1974).

Drug Design and Medicinal Chemistry

- Antitumor Activity of Enantiomers : The synthesis and study of enantiomers of a derivative showed its importance in drug design, particularly in investigating the effect of stereochemistry on biological activities like PI3Kα kinase inhibition and anticancer activity (Zhixu Zhou et al., 2015).

Materials Science and Polymers

- Hyperbranched Poly[bis(alkylene)pyridinium]s : This compound was used in synthesizing new hyperbranched polyelectrolytes, showing the versatility of halogenated pyridines in materials science (Sophie Monmoton et al., 2008).

Catalysis and Chemical Reactions

- Palladium-Catalyzed Suzuki Cross-Coupling Reactions : Its derivatives have been employed as key intermediates in palladium-catalyzed cross-coupling reactions, highlighting its role in the synthesis of complex organic molecules (Paul R. Parry et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, such as neuronal nicotinic acetylcholine receptors .

Mode of Action

Benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways, depending on their substitution . The compound might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various pharmaceutical compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its potential use in the synthesis of pharmaceutical compounds , it may have diverse effects depending on the specific context of its use.

Action Environment

It’s worth noting that the compound should be stored under an inert atmosphere at 4°c , suggesting that temperature and atmospheric conditions could impact its stability.

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-(chloromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAMCMDAOIWBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B2744696.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)

![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)